1-allyl-4,6-diphenyl-2(1H)-pyrimidinone
Description
1-Allyl-4,6-diphenyl-2(1H)-pyrimidinone is a pyrimidinone derivative featuring an allyl group at the N1 position and phenyl substituents at the C4 and C6 positions. This compound belongs to the dihydropyrimidinone family, known for diverse pharmacological and material science applications.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4,6-diphenyl-1-prop-2-enylpyrimidin-2-one |
InChI |
InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2 |
InChI Key |
GJNFZFHPHWCEGN-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences the compound’s physicochemical and biological properties.
- Key Observations :
Substituent Variations at C4 and C6 Positions
Aromatic substituents at C4 and C6 are critical for π-π interactions and binding affinity.
- Key Observations: Electron-withdrawing groups (e.g., nitro) at C4 increase electrophilicity, influencing redox activity and biological targeting .
Functional Group Modifications on the Pyrimidinone Core
Replacing the carbonyl oxygen with sulfur or modifying the ring saturation alters electronic properties.
- Key Observations: Thione derivatives exhibit stronger hydrogen-bonding capacity, enhancing enzyme inhibition . The dihydropyrimidinone core in the target compound offers partial saturation, balancing stability and conformational flexibility .
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